molecular formula C22H18N2O4S B2534960 (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate CAS No. 683250-07-9

(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate

Cat. No.: B2534960
CAS No.: 683250-07-9
M. Wt: 406.46
InChI Key: HQMSDOMLOXYRIC-LICLKQGHSA-N
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Description

(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate is a complex organic compound that features a thiazole ring, a cyano group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenylacetonitrile with a suitable thioamide under acidic conditions.

    Vinylation: The thiazole derivative is then subjected to a vinylation reaction using acryloyl chloride in the presence of a base to form the vinyl-thiazole intermediate.

    Esterification: The final step involves the esterification of the vinyl-thiazole intermediate with methyl 4-bromobenzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photonic devices.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a thiazole ring and a cyano group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-26-19-9-8-16(11-20(19)27-2)18-13-29-21(24-18)17(12-23)10-14-4-6-15(7-5-14)22(25)28-3/h4-11,13H,1-3H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMSDOMLOXYRIC-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)C(=O)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)C(=O)OC)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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